molecular formula C6H7N3O2S B3323277 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-52-5

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3323277
CAS No.: 163136-52-5
M. Wt: 185.21 g/mol
InChI Key: QATQZYCNXQKBBB-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a fused ring system that includes a pyridine ring and a thiadiazine ring with a sulfonamide moiety. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another common method is the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under reflux conditions in the presence of suitable catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c10-12(11)6-3-7-2-1-5(6)8-4-9-12/h1-3,8-9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATQZYCNXQKBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=NC=C2)S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

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